

# Application Notes and Protocols for Immunohistochemistry (IHC) Staining with Anti-CD55 Antibodies

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### Introduction

CD55, also known as Decay-Accelerating Factor (DAF), is a crucial glycosylphosphatidylinositol (GPI)-anchored surface glycoprotein that plays a vital role in regulating the complement cascade.[1][2] By binding to C3b and C4b, CD55 inhibits the formation of C3 and C5 convertases, thereby protecting host cells from complement-mediated damage.[2][3][4] It is widely expressed on hematopoietic, stromal, epithelial, and endothelial cells.[2][3] Dysregulation or absence of CD55 is implicated in conditions like paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[4] Given its role in immune regulation and disease, the detection of CD55 in tissues via immunohistochemistry (IHC) is a valuable tool for researchers and drug development professionals.

These application notes provide detailed protocols and supporting data for the use of anti-CD55 antibodies in IHC applications.

## **Quantitative Data Summary**

The optimal dilution for any given antibody and application should be determined empirically.

The following table summarizes recommended starting dilutions for anti-CD55 antibodies from



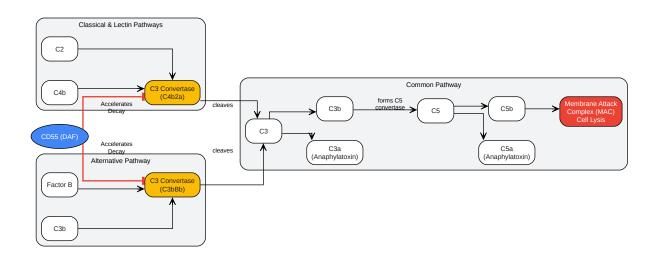
various suppliers for immunohistochemistry on paraffin-embedded tissues (IHC-P).

Supplier	Antibody Product ID	Host Species	Recommended Dilution Range (IHC-P)	Antigen Retrieval
Elabscience	E-AB-18480	Rabbit	1:25 - 1:100	Not Specified
Proteintech	32061-1-AP	Rabbit	1:200	Heat mediated with Tris-EDTA buffer (pH 9.0)
Abcam	ab133684	Rabbit	1:4000	Heat mediated with Tris/EDTA buffer (pH 9.0)

# **Signaling Pathway**

CD55 functions by disrupting the complement activation cascade, a key component of the innate immune system. The following diagram illustrates the role of CD55 in regulating both the classical and alternative complement pathways.





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Caption: CD55's role in inhibiting the complement cascade.

# **Experimental Protocols**

# Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissues (IHC-P)

This protocol provides a general framework for IHC staining of CD55 in formalin-fixed, paraffinembedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

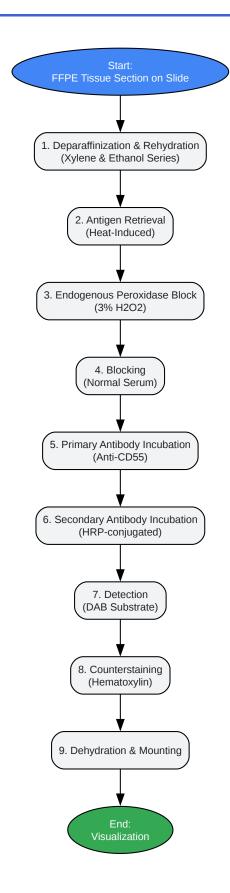
- I. Reagents and Materials
- Xylene



- Ethanol (100%, 95%, 70%)
- · Deionized or distilled water
- Phosphate Buffered Saline (PBS), pH 7.4
- Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Sodium Citrate, pH 6.0)
- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
- Primary Antibody: Anti-CD55 antibody
- Antibody Dilution Buffer (e.g., PBS with 1% BSA)
- Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin
- Mounting Medium
- Humidified chamber
- Coplin jars
- Microscope slides
- Coverslips
- Light microscope
- II. Staining Procedure

The following diagram outlines the key steps in the IHC-P workflow.





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Caption: General workflow for immunohistochemistry staining.



#### Step-by-Step Protocol:

• Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 10 minutes each.[5][6] b. Immerse slides in 100% ethanol: 2 changes for 10 minutes each.[5] c. Immerse slides in 95% ethanol for 5 minutes.[5] d. Immerse slides in 70% ethanol for 5 minutes.[5] e. Rinse slides in running cold tap water.[5]

#### Antigen Retrieval:

- Note: This step is critical and the method may need optimization. Heat-Induced Epitope Retrieval (HIER) is commonly recommended for CD55. a. Immerse slides in a Coplin jar containing Tris-EDTA buffer (pH 9.0). b. Heat the buffer with the slides to 95-100°C in a microwave, water bath, or pressure cooker for 10-20 minutes. c. Allow the slides to cool slowly to room temperature (approximately 20-30 minutes).[7] d. Rinse slides in PBS (3 changes for 5 minutes each).
- Endogenous Peroxidase Blocking: a. Immerse the sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[8] This step is necessary to quench endogenous peroxidase activity, which can cause high background staining. b. Rinse slides in PBS (3 changes for 5 minutes each).
- Blocking: a. Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS)
  for at least 1 hour at room temperature in a humidified chamber.[7][8] This step blocks nonspecific binding sites.
- Primary Antibody Incubation: a. Drain the blocking buffer from the slides (do not rinse). b.
  Apply the anti-CD55 primary antibody, diluted in antibody dilution buffer to the optimal
  concentration (see table above for starting points). c. Incubate overnight at 4°C in a
  humidified chamber.[8]
- Secondary Antibody Incubation: a. Wash slides in PBS (3 changes for 5 minutes each). b.
   Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
- Detection: a. Wash slides in PBS (3 changes for 5 minutes each). b. Prepare the DAB substrate solution just before use according to the kit manufacturer's instructions. c. Apply



the DAB solution to the sections and monitor the color development under a microscope (typically 2-10 minutes).[8] d. Stop the reaction by immersing the slides in distilled water.

- Counterstaining: a. Immerse the slides in Hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water.
- Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series (e.g., 70%, 95%, 100%).
   b. Clear in xylene.
   c. Apply a coverslip using a permanent mounting medium.

#### III. Expected Results

Positive staining for CD55 will appear as a brown precipitate (from the DAB substrate) at the sites of antigen expression. CD55 is a membrane-bound protein, so staining is expected primarily on the cell membrane.[1] The cell nuclei will be counterstained blue by the hematoxylin. A negative control slide (incubated without the primary antibody) should not show any brown staining.

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